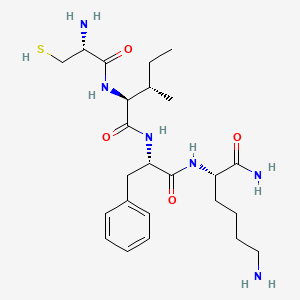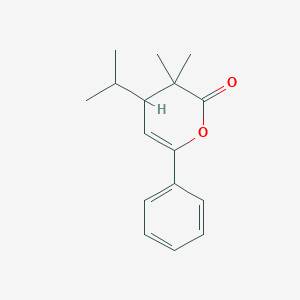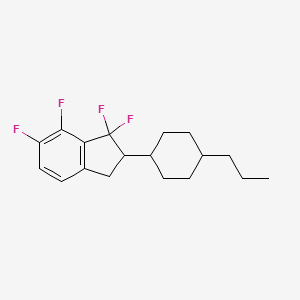![molecular formula C22H18O B12528241 [1,1'-Binaphthalene]-2-carboxaldehyde, 3,4-dihydro-2'-methyl- CAS No. 827346-97-4](/img/structure/B12528241.png)
[1,1'-Binaphthalene]-2-carboxaldehyde, 3,4-dihydro-2'-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,1’-Binaphthalene]-2-carboxaldehyde, 3,4-dihydro-2’-methyl- is an organic compound that belongs to the binaphthalene family This compound is characterized by its unique structure, which includes two naphthalene rings connected by a single bond, with a carboxaldehyde group at the 2-position and a methyl group at the 2’-position of the second naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Binaphthalene]-2-carboxaldehyde, 3,4-dihydro-2’-methyl- typically involves the following steps:
Formation of the Binaphthalene Core: The initial step involves the coupling of two naphthalene units. This can be achieved through various methods, such as the Suzuki-Miyaura coupling reaction, which involves the reaction of a naphthalene boronic acid with a naphthalene halide in the presence of a palladium catalyst.
Introduction of the Carboxaldehyde Group: The carboxaldehyde group can be introduced through the formylation of the binaphthalene core. This can be done using the Vilsmeier-Haack reaction, where the binaphthalene is treated with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Reduction and Methylation: The final steps involve the reduction of the carboxaldehyde group to a dihydro form and the introduction of a methyl group at the 2’-position. This can be achieved through catalytic hydrogenation followed by methylation using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of [1,1’-Binaphthalene]-2-carboxaldehyde, 3,4-dihydro-2’-methyl- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of greener solvents and catalysts is being explored to make the process more environmentally friendly.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the dihydro form is converted back to the carboxaldehyde form. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can further reduce the carboxaldehyde group to an alcohol. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the naphthalene rings. Halogenation, nitration, and sulfonation are common substitution reactions that can be performed using reagents such as bromine (Br2), nitric acid (HNO3), and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions include:
Oxidation: [1,1’-Binaphthalene]-2-carboxaldehyde
Reduction: [1,1’-Binaphthalene]-2-carbinol
Substitution: Various substituted binaphthalenes depending on the reagents used
科学研究应用
Chemistry
In chemistry, [1,1’-Binaphthalene]-2-carboxaldehyde, 3,4-dihydro-2’-methyl- is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the creation of chiral ligands, which are important in asymmetric synthesis and catalysis.
Biology and Medicine
The compound has potential applications in biology and medicine due to its ability to interact with biological molecules. It can be used as a fluorescent probe for studying biological processes and as a precursor for the synthesis of bioactive compounds.
Industry
In the industrial sector, [1,1’-Binaphthalene]-2-carboxaldehyde, 3,4-dihydro-2’-methyl- is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals
作用机制
The mechanism of action of [1,1’-Binaphthalene]-2-carboxaldehyde, 3,4-dihydro-2’-methyl- involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic reactions, facilitating the transformation of substrates into products. Additionally, the compound’s ability to undergo redox reactions allows it to participate in electron transfer processes, which are important in various biological and chemical systems.
相似化合物的比较
Similar Compounds
[1,1’-Binaphthalene]-2-carboxaldehyde: Lacks the dihydro and methyl groups, making it less versatile in certain applications.
[1,1’-Binaphthalene]-2,2’-dicarboxaldehyde: Contains an additional carboxaldehyde group, which can lead to different reactivity and applications.
[1,1’-Binaphthalene]-2-carboxylic acid: Contains a carboxylic acid group instead of a carboxaldehyde group, affecting its chemical properties and reactivity.
Uniqueness
The uniqueness of [1,1’-Binaphthalene]-2-carboxaldehyde, 3,4-dihydro-2’-methyl- lies in its combination of structural features, which provide a balance of reactivity and stability. The presence of both the carboxaldehyde and dihydro groups allows for a wide range of chemical transformations, while the methyl group enhances its stability and solubility in organic solvents.
属性
CAS 编号 |
827346-97-4 |
|---|---|
分子式 |
C22H18O |
分子量 |
298.4 g/mol |
IUPAC 名称 |
1-(2-methylnaphthalen-1-yl)-3,4-dihydronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C22H18O/c1-15-10-11-16-6-2-4-8-19(16)21(15)22-18(14-23)13-12-17-7-3-5-9-20(17)22/h2-11,14H,12-13H2,1H3 |
InChI 键 |
XCQOHTRSUUVFEY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=CC=CC=C2C=C1)C3=C(CCC4=CC=CC=C43)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methylfuran-2-carboxamide](/img/structure/B12528191.png)
![1,1'-[1-(4-Azidophenyl)hex-1-ene-1,2-diyl]dibenzene](/img/structure/B12528196.png)

![3-Anilino-1-[2-(nitromethyl)cyclopentyl]-3-phenylpropan-1-one](/img/structure/B12528216.png)
![Methyl 4-[(2-butyl-1,3-dithiolan-2-yl)ethynyl]benzoate](/img/structure/B12528229.png)
![[4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]acetic acid](/img/structure/B12528230.png)

![N-{2-[(Octane-1-sulfonyl)amino]phenyl}-3-oxobutanamide](/img/structure/B12528246.png)
![4-[3-(Methoxymethoxy)propoxy]butane-1,2,3-triol](/img/structure/B12528247.png)
